![molecular formula C42H55NO17 B1194889 Marcellomycin CAS No. 63710-10-1](/img/structure/B1194889.png)
Marcellomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Marcellomycin is a natural product found in Streptomyces with data available.
Marcellomycin is an antineoplastic oligosaccharide anthracycline antineoplastic antibiotic isolated from the bacterium Actinosporangium bohemicum. Marcellomycin intercalates into DNA and induces DNA crosslinks, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis. (NCI04)
科学的研究の応用
Antineoplastic Properties
Marcellomycin is an oligosaccharide anthracycline antibiotic, derived from Actinosporangium bohemicum, with notable antineoplastic properties. It functions by intercalating into DNA, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis. This mechanism is crucial in its role as a potential treatment for various cancers, including promyelocytic leukemia. The ability to induce differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis is particularly significant (Definitions, 2020).
Comparative Studies with Other Anthracyclines
Marcellomycin has been compared with other class II anthracycline antibiotics in terms of metabolism and tissue distribution. It shows a distinct pharmacokinetic profile, particularly in its distribution across various organs and its metabolic pathways. These comparative studies are important for understanding how Marcellomycin might differ from or be similar to other drugs in its class (Dodion et al., 2004).
Interaction with Other Medicinal Compounds
Research has explored the interaction of Marcellomycin with other medicinal compounds, such as creatine phosphate. For instance, one study investigated the effects of creatine phosphate on myocardial injury induced by Marcellomycin in breast cancer patients, revealing the potential for combination therapies to mitigate side effects or enhance efficacy (Li Da-lin, 2012).
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand how Marcellomycin behaves in the human body. These studies offer insights into aspects like absorption, distribution, metabolism, and excretion of the drug, which are crucial for optimizing its therapeutic use and minimizing adverse effects (Dodion et al., 2004).
Protective Effects in Chemotherapy
There is research indicating the protective effects of certain solutions, like parenteral solution Shenqifuzheng, in chemotherapy involving Marcellomycin. Such studies are vital for developing strategies to reduce the cardiotoxic effects often associated with anthracycline chemotherapy (Dong Li-jun, 2008).
Cell Cycle Impact Studies
Investigations into the impact of Marcellomycin on the cell cycle, particularly in comparison with other anthracyclines, provide essential data on its potential effectiveness and mechanism of action in cancer treatment (Seeber et al., 2004).
特性
CAS番号 |
63710-10-1 |
---|---|
製品名 |
Marcellomycin |
分子式 |
C42H55NO17 |
分子量 |
845.9 g/mol |
IUPAC名 |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3/t16-,17-,18-,21-,24-,25-,26-,27-,28-,29-,34-,35+,39+,40+,42+/m0/s1 |
InChIキー |
VJRAUFKOOPNFIQ-TVEKBUMESA-N |
異性体SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)N(C)C)O |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
正規SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
同義語 |
marcellomycin marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer mimimycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。